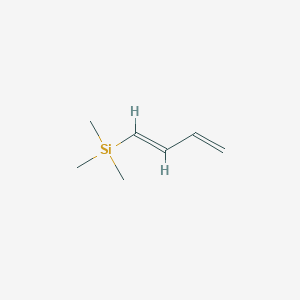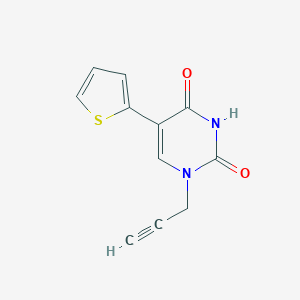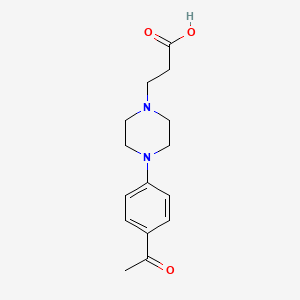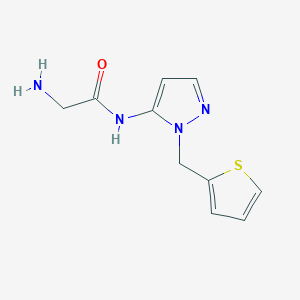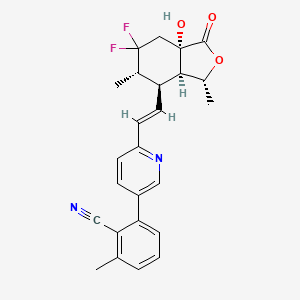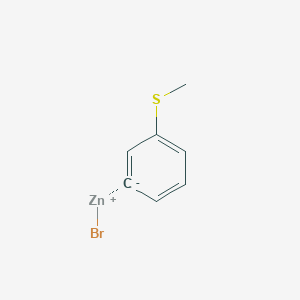
2'-Deoxy-2',2'-difluoro-a-uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-2’,2’-difluoro-a-uridine is a pyrimidine 2’-deoxyribonucleoside that is structurally similar to uridine, with the hydroxy group at position 2’ replaced by two fluoro substituents . This compound is a metabolite of the drug gemcitabine and has significant biological and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-deoxy-2’,2’-difluoro-a-uridine typically involves the fluorination of uridine derivatives. One common method is the reaction of a 1-halo ribofuranose compound with a nucleobase in a solvent, followed by deprotection of the nucleoside . Another approach involves the use of fluorinated uridine analogues, which provide insight into the neighbouring-group participation mechanism .
Industrial Production Methods: Industrial production methods for 2’-deoxy-2’,2’-difluoro-a-uridine often involve large-scale chemical synthesis using similar routes as described above. The process includes the preparation of activated ribofuranose intermediates, which are then reacted with nucleobases to produce the desired nucleosides .
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Deoxy-2’,2’-difluoro-a-uridine undergoes various chemical reactions, including substitution and fluorination reactions. The compound is known to participate in neighbouring-group participation mechanisms, which diverge from the typical S_N1 or S_N2 pathways .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of 2’-deoxy-2’,2’-difluoro-a-uridine include 1-halo ribofuranose, nucleobases, and fluorinating agents . Reaction conditions often involve the use of solvents and protective groups to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of 2’-deoxy-2’,2’-difluoro-a-uridine include various fluorinated nucleoside analogues, which have significant biological activity .
Applications De Recherche Scientifique
2’-Deoxy-2’,2’-difluoro-a-uridine has a wide range of scientific research applications. It is used as a nucleoside analog in the study of DNA synthesis and repair mechanisms . The compound is also utilized in the development of antiviral and anticancer drugs due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells . Additionally, it serves as a probe for enzymatic function and has applications in molecular biology for DNA sequencing and synthesis .
Mécanisme D'action
The mechanism of action of 2’-deoxy-2’,2’-difluoro-a-uridine involves its incorporation into DNA, where it inhibits DNA synthesis by acting as a chain terminator . The compound’s diphosphate intermediate effectively inhibits ribonucleotide reductase, leading to the depletion of the deoxynucleotide pool and halting DNA synthesis . This inhibition results in the activation of cytotoxic T cells and natural killer cells, contributing to its anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2’-deoxy-2’,2’-difluoro-a-uridine include 2’-deoxy-2’,2’-difluoro-5-halouridines and 2’-deoxy-2’,2’-difluorocytidine (gemcitabine) .
Uniqueness: 2’-Deoxy-2’,2’-difluoro-a-uridine is unique due to its specific fluorination pattern, which enhances its biological activity and chemical stability compared to other nucleoside analogues . The presence of two fluoro substituents at the 2’ position provides increased resistance to enzymatic degradation and improved pharmacokinetic properties .
Propriétés
Formule moléculaire |
C9H10F2N2O5 |
|---|---|
Poids moléculaire |
264.18 g/mol |
Nom IUPAC |
1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7+/m1/s1 |
Clé InChI |
FIRDBEQIJQERSE-QXRNQMCJSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B14888504.png)
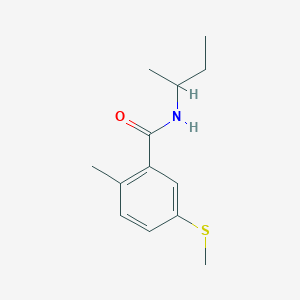
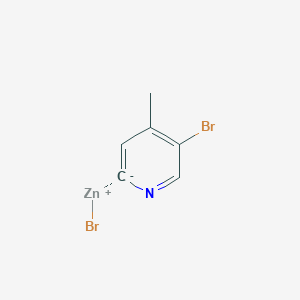
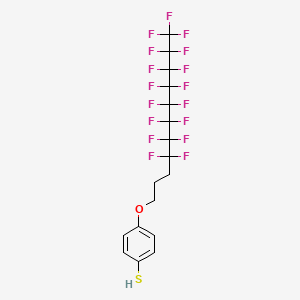
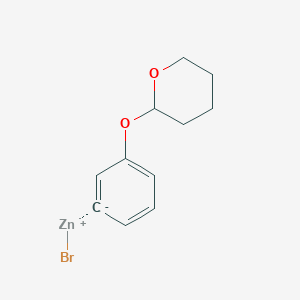
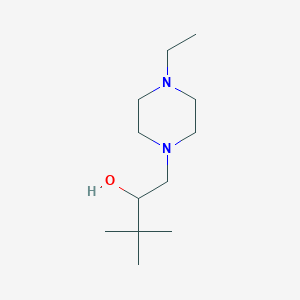

![1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14888547.png)
